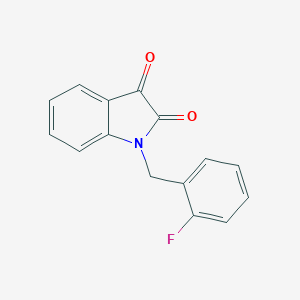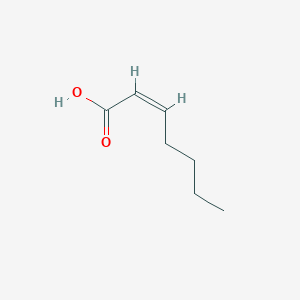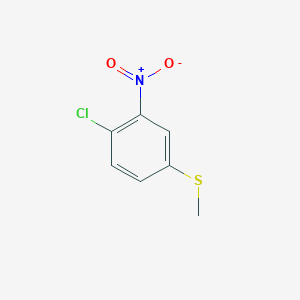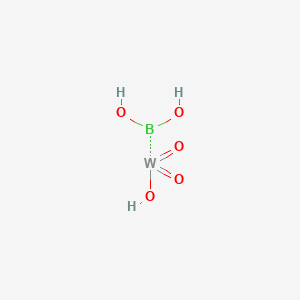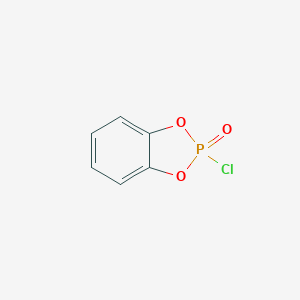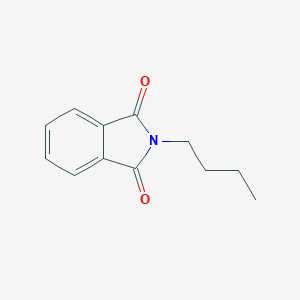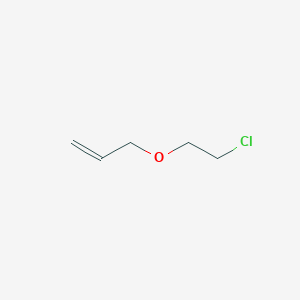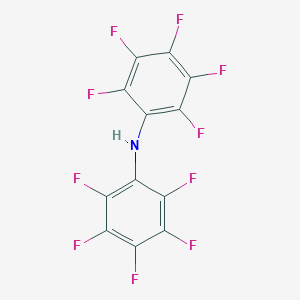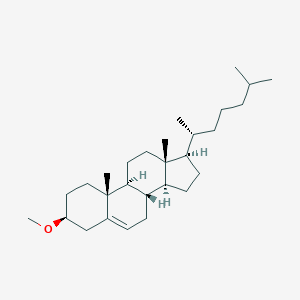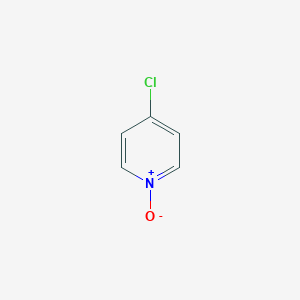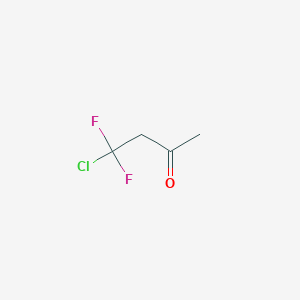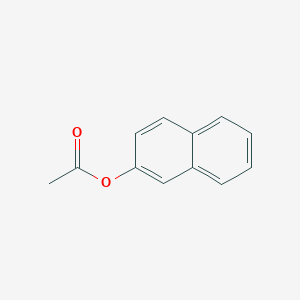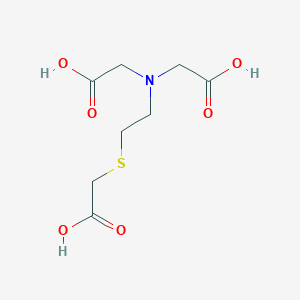![molecular formula C13H11N B073921 2-[(Z)-2-Phenylethenyl]pyridine CAS No. 1519-59-1](/img/structure/B73921.png)
2-[(Z)-2-Phenylethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-2-Phenylethenyl]pyridine, also known as ST-193 or SIB-1553A, is a compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
作用機序
The mechanism of action of 2-[(Z)-2-Phenylethenyl]pyridine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. It has been shown to modulate nicotinic acetylcholine receptors, which are involved in cognitive function, reward, and addiction. It has also been shown to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.
生化学的および生理学的効果
2-[(Z)-2-Phenylethenyl]pyridine has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce amyloid-beta deposition, protect dopaminergic neurons, and improve motor function. It has also been shown to reduce nicotine self-administration and withdrawal symptoms in animal models.
実験室実験の利点と制限
2-[(Z)-2-Phenylethenyl]pyridine has several advantages for lab experiments. It has a high yield and purity, which makes it easy to work with. It has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, there are also some limitations to using 2-[(Z)-2-Phenylethenyl]pyridine in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects. It is also expensive to synthesize, which may limit its use in some labs.
将来の方向性
There are several future directions for research on 2-[(Z)-2-Phenylethenyl]pyridine. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. Another direction is to investigate its mechanism of action and potential side effects in more detail. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-[(Z)-2-Phenylethenyl]pyridine to better understand its efficacy and safety. Finally, there may be potential for the development of new compounds based on the structure of 2-[(Z)-2-Phenylethenyl]pyridine that have improved therapeutic efficacy and safety profiles.
合成法
The synthesis of 2-[(Z)-2-Phenylethenyl]pyridine involves the reaction of 2-bromopyridine with (Z)-2-phenylethene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The yield of the synthesis method is typically high, and the purity of the product can be achieved through various purification techniques, such as column chromatography.
科学的研究の応用
2-[(Z)-2-Phenylethenyl]pyridine has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons and improve motor function in animal models. In nicotine addiction, it has been shown to reduce nicotine self-administration in animal models.
特性
CAS番号 |
1519-59-1 |
|---|---|
製品名 |
2-[(Z)-2-Phenylethenyl]pyridine |
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC名 |
2-[(Z)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9- |
InChIキー |
BIAWAXVRXKIUQB-KTKRTIGZSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=N2 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
その他のCAS番号 |
714-08-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



